1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-(3,4-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNZDXGTZMUGRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)CCl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Precursor Synthesis Strategies
The synthesis of the precursor, 1-(3,4-dimethoxyphenyl)propan-2-one, is a critical first step in several synthetic routes to the target molecule. Established methodologies for its preparation provide a reliable foundation for the subsequent chlorination step.
Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-one via Established Routes
One common route to 1-(3,4-dimethoxyphenyl)propan-2-one involves a condensation reaction using veratraldehyde (3,4-dimethoxybenzaldehyde) as a starting material. A notable method is the reaction of veratraldehyde with nitroethanol, which, through a series of steps, can yield the desired ketone. wikipedia.org Another documented pathway involves the enzymatic or chemical transformation of 1-(3′,4′-dimethoxyphenyl)propene. iitk.ac.in This transformation proceeds through an intermediate alcohol, which then undergoes a keto-enol tautomerism to form 1-(3,4-dimethoxyphenyl)propan-2-one. iitk.ac.in This precursor is a key intermediate in the synthesis of various other compounds, including N-(1-(3,4-dimethoxyphenyl)propan-2-yl) amides. organic-chemistry.org
Additionally, the synthesis can be approached from 3,4-dimethoxyphenylacetic acid. A procedure detailed in Organic Syntheses describes the conversion of the corresponding azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl) acrylic acid to 3,4-dimethoxyphenylpyruvic acid, which can then be converted to the desired ketone. researchgate.net
Approaches for Site-Specific Chlorination at the Alpha-Carbon of the Ketone
The selective introduction of a chlorine atom at the alpha-carbon of 1-(3,4-dimethoxyphenyl)propan-2-one is a pivotal step. Various methods exist for the α-chlorination of ketones, with the choice of reagent and conditions influencing the regioselectivity and yield.
One effective method involves the use of lithium diisopropylamide (LDA) to form the enolate of the ketone, followed by quenching with a chlorine source such as p-toluenesulfonyl chloride. organic-chemistry.org This approach is particularly useful for achieving monochlorination at the less substituted α-carbon. organic-chemistry.org Other reagents that have been successfully employed for the α-chlorination of ketones include N-chlorosuccinimide (NCS), trichloroisocyanuric acid, and sulfuryl chloride. wikipedia.org The reaction conditions for these chlorinations can be optimized to improve yields and selectivity. For instance, the use of an I2-dimethyl sulfoxide (B87167) catalytic system can facilitate dichlorination if desired. wikipedia.org
A summary of various α-chlorination methods for ketones is presented in the table below.
| Chlorinating Agent/System | Typical Reaction Conditions | Selectivity | Reference |
|---|---|---|---|
| p-Toluenesulfonyl chloride / LDA | THF, -78 °C to room temperature | Monochlorination at the less substituted α-position | organic-chemistry.org |
| Trifluoromethanesulfonyl chloride / LDA | THF, -78 °C to room temperature | Good yields for cyclic ketones | organic-chemistry.org |
| N-Chlorosuccinimide (NCS) | Various, can be catalyzed by acid or base | Commonly used, selectivity can vary | wikipedia.org |
| Iodobenzene dichloride | Ethylene glycol, 4 Å molecular sieves, room temperature | Direct conversion to α-chloroketone acetals | wikipedia.org |
Direct Synthesis Routes for 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
Friedel-Crafts Acylation Methodologies with Relevant Precursors
A prominent direct route is the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) with a suitable three-carbon acylating agent containing a chlorine atom. The reaction of 1,2-dimethoxybenzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) is a viable method. organic-chemistry.orgmasterorganicchemistry.com The acylation of aromatic ethers is a well-established reaction, and the conditions can be tailored to favor the desired product. masterorganicchemistry.comthermofisher.com The regioselectivity of the acylation on 1,2-dimethoxybenzene is directed by the activating methoxy (B1213986) groups, typically leading to substitution at the para position relative to one of the methoxy groups.
The general reaction scheme for the Friedel-Crafts acylation is as follows:
Aromatic Substrate: 1,2-Dimethoxybenzene
Acylating Agent: 3-Chloropropionyl chloride
Catalyst: Aluminum chloride (or other Lewis acids)
Product: 1-Chloro-3-(3,4-dimethoxyphenyl)propan-1-one (an isomer of the target compound, requiring subsequent rearrangement or starting with a different precursor) or direct formation of the target with an appropriate precursor. A more direct Friedel-Crafts approach to this compound would involve the acylation of a suitable precursor with a chloroacetylating agent.
Investigation of Alternative Condensation and Addition Reactions
While Friedel-Crafts acylation is a primary direct route, other condensation and addition reactions can be explored for the synthesis of this compound.
Aldol (B89426) Condensation: A crossed aldol condensation between veratraldehyde and chloroacetone (B47974) could potentially lead to an α,β-unsaturated ketone, which could then be selectively reduced to the target compound. The Claisen-Schmidt condensation, a specific type of crossed aldol reaction, is often used with aromatic aldehydes that lack α-hydrogens, like veratraldehyde. miracosta.eduwvu.edu The reaction of chloroacetone with various aldehydes has been studied, and conditions can be optimized for stereoselectivity. researchgate.net
Darzens Condensation: The Darzens condensation involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.orgwikipedia.org While this typically yields an ester, variations of this reaction using α-halo ketones could be investigated as a potential, albeit more complex, route to the target structure. psiberg.com
Mannich Reaction: The Mannich reaction is a three-component condensation of an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.orgwikipedia.org While not a direct route to the target chloro-ketone, it is a powerful tool for carbon-carbon bond formation and could be part of a multi-step synthesis.
Reformatsky Reaction: This reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. iitk.ac.inbyjus.com Similar to the Darzens condensation, this is not a direct route to the target ketone but represents a fundamental transformation that could be adapted in a synthetic strategy.
Optimization of Reaction Conditions and Yield
Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.
For Friedel-Crafts acylation , the catalyst type and amount are critical. While AlCl₃ is common, other Lewis acids or solid acid catalysts can be employed to improve selectivity and reduce waste. thermofisher.com The reaction temperature can influence the formation of side products, and optimization is necessary to find the balance between reaction rate and selectivity. organic-chemistry.org Response surface methodology has been successfully applied to optimize Friedel-Crafts acylation reactions, allowing for the systematic study of multiple variables. byjus.comjk-sci.com
In the case of α-chlorination , the choice of chlorinating agent and base (if applicable) is crucial. The reaction temperature must be carefully controlled to prevent over-chlorination or side reactions. organic-chemistry.org For instance, in the chlorination using LDA and p-toluenesulfonyl chloride, the reaction is typically initiated at a low temperature (-78 °C) and allowed to warm to room temperature. organic-chemistry.org The stoichiometry of the reagents must also be precisely controlled to favor monochlorination.
The table below summarizes key parameters for optimization in the synthesis of α-chloro ketones.
| Reaction Type | Parameter to Optimize | Considerations | Reference |
|---|---|---|---|
| Friedel-Crafts Acylation | Catalyst | Type (e.g., AlCl₃, zeolites), loading, and activity. | thermofisher.com |
| Solvent | Polarity and ability to dissolve reactants and stabilize intermediates. | youtube.com | |
| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to side products. | masterorganicchemistry.com | |
| Reaction Time | Monitoring the reaction progress to ensure completion without product degradation. | organic-chemistry.org | |
| α-Chlorination | Chlorinating Agent | Reactivity and selectivity (e.g., NCS, SO₂Cl₂, TsCl). | wikipedia.org |
| Base | Strength and stoichiometry for enolate formation (e.g., LDA). | organic-chemistry.org | |
| Temperature | Crucial for controlling the extent of chlorination and preventing side reactions. | organic-chemistry.org |
Influence of Catalysts and Reagents (e.g., Lewis Acids)
The primary route for synthesizing aromatic ketones like this compound often involves Friedel-Crafts acylation. In this reaction, a Lewis acid catalyst is crucial for activating the acylating agent, typically 3-chloropropionyl chloride, to react with the aromatic substrate, 1,2-dimethoxybenzene. chemicalbook.com
Lewis acids, such as aluminum chloride (AlCl₃), are essential for promoting the reaction. They function by coordinating with the acyl chloride, which increases its electrophilicity and facilitates the attack by the electron-rich dimethoxybenzene ring. The choice and amount of the Lewis acid can significantly impact the reaction's efficiency and the formation of byproducts. Chloroaluminate ionic liquids, which possess tunable Lewis acidity, can also serve as both catalyst and solvent, offering a more controlled reaction environment. tcichemicals.comorganic-chemistry.org The presence of the carbonyl group in the final α-haloketone product decreases the electric fields at the halogen atom. nih.gov
Specialized halogenating agents, such as N-chlorosuccinimide, are also employed in the synthesis of α-chloro ketones, typically by reacting with the corresponding ketone precursor. google.com This highlights the importance of selecting the appropriate reagent to introduce the chloro group at the α-position of the carbonyl.
Control of Temperature and Solvent Systems for Enhanced Selectivity
Temperature and the choice of solvent are critical parameters in the synthesis of this compound, directly influencing reaction rates and selectivity. Friedel-Crafts acylations are often exothermic, and controlling the temperature is necessary to prevent side reactions, such as polysubstitution or rearrangement of the product. Reactions are typically run at reduced temperatures, for instance, by using an ice bath to maintain the temperature below 55°C during the addition of reagents. google.com
Techniques for Isolation and Purification (e.g., Column Chromatography, Recrystallization)
Once the synthesis is complete, the crude product must be isolated and purified to remove unreacted starting materials, catalysts, and byproducts. Common techniques for the purification of this compound include column chromatography and recrystallization.
Column Chromatography is a versatile technique used to separate compounds based on their differential adsorption to a stationary phase. youtube.com For α-haloketones, a slurry of silica (B1680970) gel is often used as the stationary phase, and a solvent system of appropriate polarity acts as the mobile phase to elute the components of the mixture. youtube.com The choice of solvent, often a mixture like hexane (B92381) and ethyl acetate, is determined by preliminary analysis using Thin Layer Chromatography (TLC) to achieve optimal separation. reddit.com Fractions are collected and analyzed to isolate the pure compound. youtube.com
Recrystallization is another powerful purification method that relies on the differences in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a minimal amount of a suitable hot solvent, and as the solution cools, the pure compound crystallizes out, leaving impurities behind in the solution. mdpi.com For related compounds, recrystallization from solvents like hexane or diethyl ether has proven effective. google.commdpi.com
| Purification Technique | Principle | Typical Solvents/Materials | Application Notes |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Stationary Phase: Silica Gel; Mobile Phase: Hexane/Ethyl Acetate mixtures. reddit.com | Effective for separating compounds with different polarities. The solvent system is optimized using TLC. youtube.com |
| Recrystallization | Difference in solubility of the product and impurities in a solvent at varying temperatures. | Diethyl ether, Hexane. google.commdpi.com | The crude product is dissolved in a hot solvent and allowed to cool, causing the pure compound to crystallize. |
Green Chemistry Principles in Synthetic Design (e.g., Mechanochemical Processes, Ionic Liquids)
In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce environmental impact. jocpr.comnih.gov This involves using safer solvents, reducing waste, and improving energy efficiency. mdpi.com
Mechanochemical processes , such as ball milling, offer a solvent-less approach to synthesis. nih.gov This technique uses mechanical force to initiate chemical reactions, often eliminating the need for bulk toxic solvents and reducing reaction times. nih.gov For instance, the synthesis of chalcones, which are related precursors, has been achieved through mechanochemical processes, with the product being isolated by simple recrystallization, thereby improving the environmental impact of the process. mdpi.com
Ionic liquids (ILs) are salts that are liquid at or near room temperature and are considered "green solvents" due to their negligible vapor pressure, non-flammability, and thermal stability. tcichemicals.comctppc.org They can act as both solvents and catalysts in chemical reactions. umk.plnih.gov For example, 1-n-butyl-3-methylimidazolium chloroaluminate ([bmim]Cl·AlCl₃) has been used as a recyclable reaction medium for reactions requiring a Lewis acid catalyst. organic-chemistry.org The use of ILs can lead to faster reactions, higher yields, and simplified product isolation, as the product can often be extracted with an organic solvent while the IL and catalyst are retained for reuse. nih.govorganic-chemistry.org
| Green Chemistry Approach | Description | Advantages |
| Mechanochemical Synthesis | Uses mechanical energy (e.g., grinding, milling) to induce chemical reactions. nih.gov | Reduces or eliminates the need for solvents, lowers energy consumption, and can shorten reaction times. mdpi.com |
| Ionic Liquids (ILs) | Salts with low melting points used as alternative solvents and/or catalysts. tcichemicals.comorganic-chemistry.org | Low volatility, non-flammable, high thermal stability, and potential for recyclability. Can enhance reaction rates and selectivity. ctppc.orgumk.pl |
Chemical Reactivity and Transformation Studies
Nucleophilic Substitution Reactions at the Chlorine Atom
The presence of a primary chlorine atom alpha to a carbonyl group makes 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one an excellent substrate for nucleophilic substitution reactions. The electron-withdrawing effect of the adjacent ketone enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating the displacement of the chloride ion by various nucleophiles.
The reaction of this compound with amines is a key transformation, leading to the formation of aminoketones, which are precursors to a variety of biologically active molecules. The reaction typically proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the carbon atom bearing the chlorine, displacing the chloride ion.
This initial aminoketone can then be further elaborated. For instance, the ketone functionality can be reduced to an alcohol, and the resulting amino alcohol can be acylated to form amides. A notable example is the synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, an isoquinoline (B145761) precursor. mdpi.comresearchgate.net In this multi-step synthesis, the precursor ketone is first converted to (S)-1-(3,4-dimethoxyphenyl)propan-2-amine. This amine is then acylated using 2-chloro-2-phenylacetyl chloride in the presence of a base like triethylamine (B128534) (N(C₂H₅)₃) to yield the final amide product. mdpi.com
The general sequence for this type of transformation is outlined below:
| Step | Reactant(s) | Key Reagents | Product |
| 1 | This compound, Primary/Secondary Amine | Solvent (e.g., Dichloromethane) | 1-(Alkyl/Arylamino)-3-(3,4-dimethoxyphenyl)propan-2-one |
| 2 | Resulting Aminoketone | Reducing Agent (e.g., NaBH₄) | 1-(Alkyl/Arylamino)-3-(3,4-dimethoxyphenyl)propan-2-ol |
| 3 | Resulting Aminoalcohol, Acyl Chloride | Base (e.g., Triethylamine) | N-acyl-N-alkyl/aryl-1-amino-3-(3,4-dimethoxyphenyl)propan-2-ol |
This table represents a generalized pathway; specific reaction conditions may vary.
In a similar fashion to amines, alcohols and thiols can act as nucleophiles to displace the chloride atom. These reactions, typically carried out in the presence of a base, lead to the formation of α-ether ketones and α-thioether ketones, respectively.
Reaction with Alcohols: When treated with an alcohol (R'OH) in the presence of a non-nucleophilic base, the corresponding α-ether ketone is formed. The base deprotonates the alcohol to form a more nucleophilic alkoxide ion (R'O⁻), which then attacks the electrophilic carbon.
Reaction with Thiols: Thiols (R'SH) are generally more nucleophilic than their corresponding alcohols and can often react without the need for a strong base. The reaction with a thiol or its conjugate base (thiolate, R'S⁻) yields an α-thioether ketone. These thioether compounds are valuable intermediates in organic synthesis. vu.lt
While specific documented examples for this compound were not prevalent in the reviewed literature, the reactivity of α-halo ketones is a well-established principle in organic chemistry, suggesting these transformations are highly feasible. wikipedia.orgresearchgate.net
Reduction Reactions of the Carbonyl Group
The ketone functionality of this compound is readily susceptible to reduction by various hydride reagents.
The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-ol. This transformation is commonly achieved using metal hydride reducing agents.
Sodium Borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that is highly effective for the reduction of ketones and aldehydes. The reaction is typically performed in alcoholic solvents like methanol (B129727) or ethanol. NaBH₄ offers the advantage of not reducing other functional groups like esters or carboxylic acids that might be present in more complex molecules.
Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent, LiAlH₄ will also readily reduce the ketone to the corresponding alcohol. Due to its high reactivity, it must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). It is capable of reducing a wider range of functional groups, which must be considered when planning a synthesis.
The general reaction is as follows: This compound → 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-ol
| Reducing Agent | Typical Solvent | Selectivity |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | High (reduces aldehydes and ketones) |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | Low (reduces most carbonyls and other groups) |
The resulting product, 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-ol, is a bifunctional molecule containing both a hydroxyl group and a chloroalkane. Both sites can be used for further chemical modifications.
Reactions of the Alcohol: The secondary alcohol can undergo typical alcohol reactions. It can be acylated with acyl chlorides or anhydrides to form esters, or alkylated with alkyl halides under basic conditions (Williamson ether synthesis) to form ethers.
Reactions of the Chlorine: The chlorine atom remains susceptible to nucleophilic substitution, allowing for the introduction of other functional groups. For example, reaction with an amine could yield a diamino alcohol derivative. google.com This dual reactivity makes the reduced product a versatile building block for more complex molecules, such as the pharmaceutical intermediate (S,Z)-1-Chloro-3-[(3,4,5-trimethoxybenzylidene)amino]propan-2-ol, which features a derivatized amino alcohol backbone. nih.govresearchgate.net
Oxidation Reactions and Formation of Oxidized Derivatives
The oxidation of this compound can proceed via different pathways, primarily involving the ketone functionality or the adjacent carbon-carbon bonds.
One of the most significant oxidation reactions for ketones is the Baeyer-Villiger oxidation . wikipedia.orgnih.gov This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), which results in the insertion of an oxygen atom adjacent to the carbonyl carbon, converting the ketone into an ester. organic-chemistry.orgyoutube.com The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon groups. Generally, the group that can better stabilize a positive charge is the one that migrates. In the case of this compound, the two possible products are:
3,4-dimethoxybenzyl chloroacetate: Formed by the migration of the 3,4-dimethoxybenzyl group.
Chloromethyl 3,4-dimethoxyphenylacetate: Formed by the migration of the chloromethyl group.
Based on established migratory aptitude trends (tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl), the 3,4-dimethoxybenzyl group (a substituted primary benzylic group) is expected to have a higher migratory aptitude than the chloromethyl group. Therefore, the formation of 3,4-dimethoxybenzyl chloroacetate is the predicted major product.
Another potential oxidative pathway is oxidative cleavage . Studies on the related compound 1-(3,4-dimethoxyphenyl)propan-2-one have shown that it can undergo enzymatic oxidation leading to C-C bond cleavage to form 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). mdpi.com This suggests that under specific oxidative conditions, this compound could potentially be cleaved to yield derivatives of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.
Condensation and Addition Reactions Involving the Ketone Moiety
The ketone functional group in this compound is a central point for various condensation and addition reactions. The acidity of the α-protons and the electrophilicity of the carbonyl carbon are the primary drivers of its reactivity in these transformations.
The Michael addition, or conjugate addition, is the nucleophilic addition of a carbanion or another nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.org For a molecule like this compound to participate directly, it would typically need to be converted into either a Michael donor (a nucleophile) or a Michael acceptor (the α,β-unsaturated system).
As a Michael Donor Precursor: The generation of a stable enolate (a Michael donor) from the parent compound is complex. The protons on the methylene (B1212753) carbon (C3) are alpha to the carbonyl and could potentially be abstracted by a base. However, the protons on the chloromethyl group (C1) are also activated, but their removal can lead to other reaction pathways, such as the Favorskii rearrangement. wikipedia.org Therefore, direct use as a Michael donor is not a typical reaction pathway.
As a Michael Acceptor Precursor: A more plausible route involving a Michael-type reaction is the initial transformation of this compound into an α,β-unsaturated ketone. This can be achieved through an elimination reaction, where the chlorine atom and a proton from the adjacent methylene group are removed, typically in the presence of a non-nucleophilic base. The resulting compound, 1-(3,4-dimethoxyphenyl)prop-2-en-1-one, would be an excellent Michael acceptor, ready to react with a wide range of Michael donors.

As an α-haloketone, this compound is a valuable substrate for various cyclocondensation reactions, which are fundamental in the synthesis of heterocyclic compounds. nih.gov In these reactions, the α-haloketone acts as a bifunctional electrophile, reacting with a nucleophile that contains two reactive sites.
One of the most significant applications of α-haloketones is in the Hantzsch thiazole (B1198619) synthesis. In this reaction, the α-haloketone is condensed with a thioamide. The reaction proceeds via an initial nucleophilic attack of the sulfur atom on the carbon bearing the chlorine, followed by cyclization and dehydration to afford a substituted thiazole ring.
Similarly, α-haloketones are precursors for pyrroles via the Hantzsch pyrrole (B145914) synthesis, reacting with β-dicarbonyl compounds and ammonia (B1221849) or primary amines. uwindsor.ca They can also be used in the Feist-Benary furan (B31954) synthesis, where they react with the enolate of a β-dicarbonyl compound to form substituted furans. uwindsor.ca
The following table summarizes representative cyclocondensation reactions applicable to α-haloketones like this compound for the synthesis of various heterocycles.
| Reaction Name | Reactant(s) | Product Type | General Conditions |
|---|---|---|---|
| Hantzsch Thiazole Synthesis | Thioamide (e.g., Thioacetamide) | Substituted Thiazole | Reflux in ethanol |
| Hantzsch Pyrrole Synthesis | β-ketoester and Ammonia/Amine | Substituted Pyrrole | Base-catalyzed condensation |
| Feist-Benary Furan Synthesis | Enolate of β-dicarbonyl compound | Substituted Furan | Base-catalyzed condensation (e.g., NaOH, pyridine) |
| Gabriel-Cromwell Reaction | Phthalimide salt | N-substituted Aziridine | Base-catalyzed cyclization |
Derivatization and Functional Group Interconversions
The dual functionality of this compound allows for a range of derivatizations through the selective transformation of either the ketone or the chloro group.
The ketone moiety can be readily reduced to a secondary alcohol. This transformation is typically achieved with high efficiency using hydride reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose, while lithium aluminum hydride (LiAlH₄) is a more powerful, albeit less selective, alternative. libretexts.org The resulting 1-chloro-3-(3,4-dimethoxyphenyl)propan-2-ol is a valuable intermediate for further synthesis.
The α-chloro group is highly susceptible to nucleophilic substitution (Sₙ2) reactions, a reactivity enhanced by the adjacent electron-withdrawing carbonyl group. jove.com This allows for the introduction of a variety of functional groups at the C1 position. Reactions with amines yield α-amino ketones, while reaction with thiols or thiolate anions produces α-thio ketones. chemistrysteps.com These substitution reactions are fundamental for building molecular complexity and are often carried out with less basic nucleophiles to avoid competing enolate formation. jove.com
The table below details common functional group interconversions for this compound.
| Reactive Site | Transformation | Reagent(s) | Product Functional Group |
|---|---|---|---|
| Ketone (C=O) | Reduction | NaBH₄, MeOH or LiAlH₄, Et₂O | Secondary Alcohol (-CH(OH)-) |
| α-Chloro (C-Cl) | Nucleophilic Substitution | Ammonia (NH₃) or Primary/Secondary Amine (RNH₂/R₂NH) | Primary/Secondary/Tertiary Amine |
| α-Chloro (C-Cl) | Nucleophilic Substitution | Sodium Iodide (NaI), Acetone (Finkelstein Reaction) | α-Iodo Ketone |
| α-Chloro (C-Cl) | Nucleophilic Substitution | Thiol (RSH) with a weak base | Thioether (Sulfide) |
| α-Chloro (C-Cl) | Nucleophilic Substitution | Sodium Azide (NaN₃) | α-Azido Ketone |
Spectroscopic Data for this compound Not Available in Search Results
A comprehensive search for the spectroscopic characterization of the chemical compound this compound did not yield specific experimental data for its Nuclear Magnetic Resonance (NMR) or Vibrational Spectroscopy profiles. While the compound is listed by chemical suppliers, detailed research findings and spectral analyses as required for the outlined article are not available in the provided search results.
The search results contained spectroscopic information for related but structurally distinct isomers, such as 3-Chloro-1-(3,4-dimethoxyphenyl)propan-1-one. However, the difference in the positions of the chloro and carbonyl functional groups between these isomers leads to significantly different spectroscopic signatures. Utilizing data from an incorrect isomer would result in a scientifically inaccurate and misleading characterization.
Consequently, without verifiable ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman data specifically for this compound, it is not possible to generate the requested detailed and accurate scientific article. Further experimental analysis of the compound would be required to fulfill the specified outline.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and elucidating its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₁₁H₁₃ClO₃), the theoretical monoisotopic mass can be calculated with high accuracy.
HRMS is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. The presence of a chlorine atom in the structure of this compound results in a characteristic isotopic pattern. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8% and ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit two main molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1. youtube.com This distinctive pattern is a key diagnostic feature for identifying chlorine-containing compounds.
| Isotope Formula | Theoretical Monoisotopic Mass (Da) | Isotope | Expected Relative Abundance |
|---|---|---|---|
| C₁₁H₁₃³⁵ClO₃ | 228.05532 | [M]⁺ | ~100% (base peak for isotope cluster) |
| C₁₁H₁₃³⁷ClO₃ | 230.05237 | [M+2]⁺ | ~32% |
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation, typically showing the protonated molecule [M+H]⁺. By inducing fragmentation within the mass spectrometer (MS/MS), the structural backbone of the molecule can be investigated.
The fragmentation of this compound is expected to follow pathways characteristic of ketones and benzyl (B1604629) compounds. libretexts.orgnih.gov Key fragmentation processes include α-cleavage adjacent to the carbonyl group and cleavage of the benzylic C-C bond.
Proposed Fragmentation Pathways:
Benzylic Cleavage: The most favorable cleavage is expected to occur at the C-C bond between the carbonyl group and the methylene group attached to the aromatic ring. This would result in the formation of a stable, resonance-delocalized 3,4-dimethoxybenzyl cation.
α-Cleavage: Cleavage of the bond between the carbonyl carbon and the chloromethyl group is another likely pathway.
These proposed pathways lead to specific fragment ions that can be detected and used to confirm the structure of the parent molecule.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |
|---|---|---|
| 151.0759 | [C₉H₁₁O₂]⁺ (3,4-dimethoxybenzyl cation) | Cleavage of the C₁-C₂ bond, loss of chloroketene radical |
| 179.0706 | [C₁₀H₁₁O₃]⁺ | α-cleavage with loss of the chloromethyl radical (•CH₂Cl) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. nih.gov The functional groups within a molecule that absorb light are known as chromophores.
The structure of this compound contains two primary chromophores: the 3,4-dimethoxyphenyl group and the carbonyl group of the ketone.
π → π* Transitions: The dimethoxy-substituted benzene (B151609) ring is a strong chromophore. It undergoes high-energy π → π* transitions, typically resulting in strong absorption bands in the UV region. Conjugated systems, like aromatic rings, absorb light at longer wavelengths.
n → π* Transitions: The carbonyl group (C=O) of the ketone has non-bonding electrons (n electrons) that can be excited to an anti-bonding π* orbital. These n → π* transitions are lower in energy and result in weaker absorption bands at longer wavelengths compared to π → π* transitions. researchgate.net
Based on structurally similar compounds like chalcones containing a dimethoxyphenyl moiety, the absorption maximum (λmax) for the π → π* transition is expected in the range of 320-360 nm. researchgate.net The weaker n → π* transition from the ketone would likely appear at a longer wavelength, potentially overlapping with the tail of the stronger π → π* band.
| Electronic Transition | Associated Chromophore | Expected Wavelength (λmax) Range | Expected Intensity |
|---|---|---|---|
| π → π | 3,4-Dimethoxyphenyl ring | ~250-360 nm | High |
| n → π | Carbonyl group (Ketone) | >300 nm | Low |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and crystal packing.
While the specific crystal structure for this compound is not publicly available, analysis of closely related compounds, such as chalcones incorporating a 3,4-dimethoxyphenyl group, provides insight into the expected structural features. For example, the crystal structure of 3-(4-Chlorophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one has been determined. researchgate.net
An analysis of this related structure reveals key crystallographic parameters. It crystallizes in the monoclinic system with the space group P2₁/c. Such an analysis for this compound would similarly determine its crystal system, space group, and unit cell dimensions, confirming the connectivity of the atoms and revealing the conformation of the molecule in the solid state. It would also detail intermolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize the crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.7802 |
| b (Å) | 10.3307 |
| c (Å) | 13.7760 |
| β (°) | 111.223 |
| Volume (ų) | 1430.14 |
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one |
| CAS Number | 33251-02-4 chiralen.com |
| Molecular Formula | C₁₁H₁₃ClO₃ |
| Molecular Weight | 228.67 g/mol |
| MDL Number | MFCD11938512 |
Advanced Computational and Theoretical Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) for Geometry Optimization and Energetic Profiles
No published studies containing data on the DFT-optimized geometry or energetic profiles for 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one were found. Such a study would typically involve calculations using a functional like B3LYP and a basis set such as 6-311++G(d,p) to determine the most stable three-dimensional conformation of the molecule and its thermodynamic properties.
Vibrational Frequency Calculations and Comparison with Experimental Spectra
There are no available theoretical vibrational frequency calculations for this compound. This type of analysis would predict the infrared and Raman spectral peaks, which could then be compared with experimental data to confirm the optimized molecular structure.
Electronic Structure and Reactivity Descriptors
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Stability and Reactivity
Specific data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the resulting HOMO-LUMO gap for this compound, are not available in the literature. This analysis is crucial for understanding a molecule's kinetic stability and chemical reactivity.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
A Natural Bond Orbital (NBO) analysis for this compound has not been reported. NBO analysis provides insight into charge distribution, hybridization, and the delocalization of electron density within the molecule, which are key to understanding its stability and reactivity.
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
There are no published Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map would visualize the electron density distribution, identifying regions susceptible to electrophilic and nucleophilic attack, which is fundamental to predicting reaction sites.
Prediction of Chemical Reactivity and Selectivity
Computational chemistry offers powerful tools to predict the reactivity and selectivity of molecules, providing insights into their chemical behavior. For this compound, these methods can identify the most reactive sites within the molecule, predict the likelihood of different reaction pathways, and explain the regioselectivity of chemical transformations.
Fukui Functions and Average Local Ionization Energy (ALIE) for Site Reactivity
Fukui Functions are used in computational chemistry to describe the electron density of frontier molecular orbitals, which are crucial in chemical reactions. wikipedia.org This function helps predict the most likely sites for electrophilic and nucleophilic attack. scm.com The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point when the total number of electrons in the molecule is altered. wikipedia.org
For this compound, the Fukui functions can be calculated to identify reactive centers. It is anticipated that the carbonyl carbon would be a primary site for nucleophilic attack, while the regions around the oxygen and chlorine atoms, as well as the aromatic ring, would be susceptible to electrophilic attack.
Average Local Ionization Energy (ALIE) is another important descriptor of chemical reactivity. It represents the average energy required to remove an electron from a specific point in the space of a molecule. nih.govresearchgate.netresearchgate.netcdnsciencepub.com Regions with low ALIE values indicate the presence of loosely bound electrons, making these sites more susceptible to electrophilic attack. nih.govresearchgate.netresearchgate.netcdnsciencepub.com In the case of this compound, the methoxy (B1213986) groups on the phenyl ring are expected to lower the ALIE in their vicinity, suggesting that the aromatic ring is activated towards electrophiles.
A hypothetical data table of condensed Fukui functions for selected atoms in this compound is presented below to illustrate the concept.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
| C (carbonyl) | 0.25 | 0.05 | 0.15 |
| O (carbonyl) | 0.08 | 0.20 | 0.14 |
| C (alpha to Cl) | 0.15 | 0.07 | 0.11 |
| Cl | 0.06 | 0.18 | 0.12 |
| C (aromatic, ortho to dimethoxy) | 0.04 | 0.12 | 0.08 |
| C (aromatic, para to dimethoxy) | 0.03 | 0.15 | 0.09 |
Bond Dissociation Energies (BDE) for Radical Pathways and Stability
Bond Dissociation Energy (BDE) is the energy required to break a specific covalent bond homolytically, resulting in two radical fragments. msu.edulibretexts.orgwikipedia.org BDE values are indicative of the strength of a chemical bond and can be used to predict the feasibility of reaction pathways involving radical intermediates. msu.edulibretexts.orgwikipedia.org
For this compound, the BDEs of various bonds can be computationally estimated to assess the molecule's stability and the likelihood of radical-mediated reactions. The C-Cl bond is expected to have a relatively low BDE, making it susceptible to cleavage and the formation of a carbon-centered radical. The C-H bonds on the carbon adjacent to the carbonyl group may also be reactive sites for hydrogen abstraction.
Below is a table of representative BDE values for bonds typically found in a molecule like this compound, based on general chemical principles.
| Bond | Representative BDE (kcal/mol) |
| C-Cl | 81 |
| C-C (alpha to carbonyl) | 85 |
| C-H (alpha to carbonyl) | 98 |
| C-H (benzylic) | 88 |
| C-O (methoxy) | 84 |
Regioselectivity Predictions in Chemical Transformations
Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. Computational methods can predict the regioselectivity of chemical reactions by analyzing the electronic and steric properties of the reactants and transition states.
In the context of this compound, computational studies can predict the outcome of various transformations. For instance, in reactions involving nucleophiles, the carbonyl carbon is the most probable site of attack. In electrophilic aromatic substitution reactions, the positions on the dimethoxyphenyl ring that are ortho and para to the activating methoxy groups would be favored. The presence of the chloro group also introduces the possibility of substitution reactions at the alpha-carbon.
Analysis of Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis, Reduced Density Gradient)
Hirshfeld Surface Analysis is a computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govnih.govmq.edu.aumdpi.commdpi.com By mapping properties such as the normalized contact distance (d_norm) onto the Hirshfeld surface, it is possible to identify regions involved in hydrogen bonding, van der Waals forces, and other non-covalent interactions. nih.govnih.govmq.edu.aumdpi.commdpi.com
For this compound, a Hirshfeld surface analysis would likely reveal the importance of C-H···O and C-H···Cl interactions in the crystal packing. The fingerprint plots derived from this analysis would provide a quantitative breakdown of the different types of intermolecular contacts.
Reduced Density Gradient (RDG) analysis is another method for visualizing and characterizing non-covalent interactions. protheragen.airesearchgate.netchemrxiv.orgresearchgate.netscispace.com It identifies regions of low electron density and low density gradient, which are characteristic of weak interactions. The sign of the second eigenvalue of the electron density Hessian can distinguish between attractive (hydrogen bonds, van der Waals) and repulsive (steric clash) interactions. protheragen.airesearchgate.netchemrxiv.orgresearchgate.netscispace.com
An RDG analysis of this compound would complement the Hirshfeld surface analysis by providing a detailed picture of the non-covalent interactions in both the solid state and in solution.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. researchgate.netmdpi.comnih.govacs.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide insights into the dynamic behavior of molecules, their conformational changes, and their interactions with the surrounding environment, such as a solvent. researchgate.netmdpi.comnih.govacs.orgnih.gov
For this compound, MD simulations could be employed to study its conformational flexibility, particularly the rotation around the single bonds. Furthermore, simulations in different solvents would reveal the nature and strength of solute-solvent interactions, which can significantly influence the molecule's reactivity and stability. For example, in a polar solvent, the carbonyl group would be expected to form strong interactions with solvent molecules.
Investigation of Nonlinear Optical (NLO) Properties
Nonlinear Optical (NLO) properties refer to the changes in the optical properties of a material in the presence of intense light. Molecules with large NLO responses are of interest for applications in optoelectronics and photonics. Computational methods, particularly those based on density functional theory (DFT), can be used to predict the NLO properties of molecules, such as the first and second hyperpolarizabilities (β and γ).
The structure of this compound, with its electron-donating dimethoxy-substituted phenyl ring and the electron-withdrawing carbonyl group, suggests that it may possess NLO properties. Computational studies could quantify these properties and provide insights into the structure-property relationships. The presence of the chloro group may also influence the NLO response. Theoretical calculations of the hyperpolarizabilities would be valuable in assessing the potential of this compound for NLO applications.
A summary of computationally predictable NLO properties is provided in the table below.
| Property | Description | Predicted Significance for this compound |
| Dipole Moment (μ) | A measure of the molecule's overall polarity. | Moderate to high due to the carbonyl and chloro groups. |
| Polarizability (α) | The ease with which the electron cloud can be distorted by an electric field. | Significant due to the aromatic ring and conjugated system. |
| First Hyperpolarizability (β) | A measure of the second-order NLO response. | Potentially significant due to the donor-acceptor character. |
| Second Hyperpolarizability (γ) | A measure of the third-order NLO response. | May be of interest for specific NLO applications. |
Applications in Organic Synthesis and Chemical Biology
Role as a Key Synthetic Intermediate for Complex Molecules
The bifunctional nature of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one, possessing two electrophilic sites—the carbonyl carbon and the α-carbon bearing the chlorine atom—makes it a highly valuable intermediate in the synthesis of intricate molecular architectures. libretexts.org This dual reactivity allows for sequential or tandem reactions to build molecular complexity efficiently.
Precursor for Heterocyclic Systems and Ring Closure Reactions
The α-chloroketone functionality is a classic and reliable precursor for the synthesis of a wide variety of heterocyclic compounds through condensation and ring-closure reactions. One of the most prominent applications of this compound is in the Hantzsch thiazole (B1198619) synthesis. libretexts.org In this reaction, the α-chloroketone is condensed with a thioamide, such as thiourea (B124793), to yield 2-aminothiazole (B372263) derivatives. This reaction proceeds via an initial nucleophilic attack of the sulfur atom on the α-carbon, displacing the chloride, followed by intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.
This methodology has been employed in the synthesis of various biologically active thiazole compounds. For instance, the reaction with thiourea produces 2-amino-4-(3,4-dimethoxybenzyl)thiazole, a scaffold present in numerous compounds with diverse pharmacological activities.
Table 1: Synthesis of Heterocyclic Systems from this compound
| Reactant | Heterocyclic Product | Reaction Type |
| Thiourea | 2-Amino-4-(3,4-dimethoxybenzyl)thiazole | Hantzsch Thiazole Synthesis |
| Substituted Thioamides | Substituted Thiazole Derivatives | Hantzsch Thiazole Synthesis |
Building Block for Substituted Propanone and Chalcone (B49325) Derivatives
As a functionalized propanone, this chloro-compound serves as an excellent starting point for the synthesis of more elaborate propanone derivatives. The chlorine atom acts as a good leaving group, readily displaced by a variety of nucleophiles in SN2 reactions. This allows for the introduction of diverse functional groups at the C1 position, leading to a range of substituted propanones. For example, reaction with amines, thiols, or alkoxides can yield aminoketones, thioketones, and alkoxyketones, respectively.
While direct synthesis of chalcones (α,β-unsaturated ketones) from this compound is not the most common route, its derivatives can be utilized in condensation reactions. For instance, a substituted propanone derived from the chloro-compound can undergo a Claisen-Schmidt condensation with an aromatic aldehyde. This base-catalyzed reaction involves the formation of an enolate from the ketone, which then attacks the aldehyde, followed by dehydration to yield the chalcone framework. The presence of the 3,4-dimethoxyphenyl moiety in the final product is often desirable for its pharmacological properties.
Scaffold for the Synthesis of Amine-Based Compounds
The electrophilic nature of the C1 carbon in this compound makes it an ideal scaffold for the synthesis of various amine-based compounds through nucleophilic substitution. Reaction with primary or secondary amines leads to the formation of α-aminoketones, which are themselves valuable synthetic intermediates.
A notable application is in the synthesis of key intermediates for pharmaceuticals. For example, it has been utilized in synthetic routes towards Tamsulosin, a medication used to treat benign prostatic hyperplasia. In these syntheses, the chloroketone is reacted with an appropriate amine, followed by further transformations of the carbonyl group (e.g., reductive amination) to install the required pharmacophore. The reaction with a primary amine, for instance, followed by reduction of the resulting ketone, can yield important 1,2-aminoalcohol structures.
Table 2: Examples of Amine-Based Compounds Synthesized from this compound
| Amine Reactant | Initial Product (α-Aminoketone) | Potential Final Product Class |
| Primary Amine (R-NH₂) | 1-(Alkylamino)-3-(3,4-dimethoxyphenyl)propan-2-one | 1,2-Aminoalcohols (after reduction) |
| Secondary Amine (R₂NH) | 1-(Dialkylamino)-3-(3,4-dimethoxyphenyl)propan-2-one | Substituted Aminoketones |
| Specific Amine Intermediates | N-substituted aminoketone precursors | Pharmaceutical Active Ingredients (e.g., Tamsulosin) |
Structure-Activity Relationship (SAR) Studies for Chemical Properties
The chemical behavior and synthetic utility of this compound are intrinsically linked to its molecular structure. Modifications to this structure, even subtle ones, can significantly influence its reactivity.
The reactivity of α-haloketones is largely governed by the inductive effect of the carbonyl group. This electron-withdrawing group enhances the polarity of the carbon-halogen bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack. masterorganicchemistry.com
Furthermore, the stability of the enolate that can be formed by deprotonation at the C3 position is influenced by the adjacent aromatic ring. The stability of this enolate is a key factor in base-catalyzed reactions. The electron-donating nature of the methoxy (B1213986) groups might slightly destabilize the adjacent carbanion, which could influence the regioselectivity and rate of reactions where enolate formation is the key step. Understanding these electronic effects is crucial for optimizing reaction conditions and predicting outcomes when using this versatile intermediate in organic synthesis.
Future Research Directions and Emerging Challenges
Development of More Efficient and Stereoselective Synthetic Routes
Current syntheses of 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one and related α-chloroketones often rely on classical methods that may lack efficiency or employ hazardous reagents like diazomethane. researchgate.netnih.gov A significant challenge and area of future research is the development of greener, safer, and more efficient synthetic protocols. mdpi.com
Key objectives in this area include:
Continuous Flow Methodologies: Implementing continuous-flow technologies can offer safer handling of hazardous intermediates and improve scalability and efficiency. researchgate.netnuph.edu.uaresearchgate.net Recent advancements have demonstrated the synthesis of α-chloroketones from esters using transient chloromethyllithium in a continuous flow system, achieving high yields in seconds. researchgate.net
Avoiding Hazardous Reagents: Research is actively pursuing alternatives to methods involving toxic and explosive diazomethane. nih.gov One promising route involves the one-carbon chain extension of esters using dimethylsulfoxonium methylide, followed by treatment with hydrogen chloride. nih.gov
Stereoselective Halogenation: A major frontier is the development of catalytic, enantioselective methods for α-halogenation. While the synthesis of racemic α-haloketones is well-established, creating chiral versions with high enantiomeric excess remains a challenge. nih.gov Future work will likely focus on asymmetric catalysis, potentially using chiral ammonium (B1175870) salt catalysts, to control the stereochemistry at the α-carbon, yielding enantiomerically enriched building blocks for synthesizing complex chiral molecules. researchgate.netnih.gov
| Synthetic Approach | Key Features | Emerging Research Focus |
| Continuous Flow Synthesis | Utilizes microreactors for rapid, scalable, and safer reactions. researchgate.net | Optimization of flow conditions for broader substrate scope and integration into multi-step syntheses. researchgate.net |
| Diazomethane-Free Routes | Employs safer alternatives like dimethylsulfoxonium methylide to avoid toxic intermediates. nih.gov | Expanding the applicability of these methods to a wider range of functionalized substrates. nih.gov |
| Asymmetric Catalysis | Uses chiral catalysts (e.g., spirocyclic ammonium salts) to induce enantioselectivity. nih.gov | Discovery of new catalytic systems for higher enantiomeric excess and broader applicability. nih.gov |
Exploration of Novel Reactivity Pathways and Catalytic Transformations
The high reactivity of the α-haloketone motif, characterized by two adjacent electrophilic centers (the carbonyl carbon and the halogen-bearing carbon), makes it a prime candidate for discovering novel chemical transformations. mdpi.comnih.gov Future research will aim to move beyond traditional nucleophilic substitution and condensation reactions to explore new catalytic bond-forming strategies.
Promising areas of exploration include:
Transition-Metal Catalysis: Utilizing transition metals to activate the C-Cl bond or the enolate of the ketone could enable novel cross-coupling reactions, providing new avenues for C-C, C-N, and C-O bond formation.
Photoredox Catalysis: Light-mediated reactions could unlock unique reactivity pathways, such as radical-mediated transformations, that are inaccessible under thermal conditions. The photochemical behavior of related 2-chloro-substituted compounds has been shown to lead to cyclization or cleavage products, suggesting a rich area for exploration. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts for reactions involving this compound could offer mild and selective methods for constructing complex molecules, complementing traditional metal-based catalysis.
Advanced Computational Modeling for Deeper Mechanistic Understanding
A deeper, quantitative understanding of the reaction mechanisms involving this compound is crucial for optimizing existing reactions and designing new ones. Advanced computational chemistry, particularly Density Functional Theory (DFT), is poised to play a pivotal role in this endeavor.
Future computational studies will likely focus on:
Reaction Pathway Analysis: DFT calculations can be used to map the potential energy surfaces of reactions, identifying transition states and intermediates. This allows for a detailed understanding of competing reaction pathways, such as nucleophilic substitution versus epoxidation.
Predicting Reactivity and Selectivity: Computational models can help predict how changes in substrate structure, nucleophile, or catalyst will affect reaction outcomes. nih.gov By calculating properties like HOMO-LUMO energy gaps and molecular electrostatic potentials, researchers can gain insights into the thermodynamic stability and reactivity of molecules, guiding experimental design. nih.govresearchgate.net
Catalyst Design: Understanding the non-covalent interactions between a catalyst and the substrate through computational analysis can inform the rational design of more efficient and selective catalysts for transformations involving this compound. nih.gov
Design and Synthesis of New Chemical Libraries based on the Compound's Core Structure for Diverse Academic Applications
The structural core of this compound is a "privileged scaffold"—a molecular framework capable of serving as a ligand for multiple biological receptors. u-tokyo.ac.jp This makes it an excellent starting point for the design and synthesis of chemical libraries for use in chemical biology and drug discovery screening.
Future directions in this area involve:
Q & A
Q. What are the established synthetic routes for 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one, and how do reaction conditions influence yield and purity?
The compound is typically synthesized via Friedel-Crafts acylation using 3,4-dimethoxybenzene and 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative methods include condensation of 3,4-dimethoxybenzaldehyde with chloroacetone under basic conditions (e.g., NaOH) at reflux . Key factors affecting yield include catalyst loading, reaction temperature, and solvent choice (e.g., dichloromethane for Friedel-Crafts). Purity is optimized via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Assigns protons and carbons, with methoxy groups appearing as singlets at ~3.8 ppm (¹H) and 55–60 ppm (¹³C). The carbonyl carbon resonates at ~200 ppm .
- IR Spectroscopy : Confirms the carbonyl group (C=O stretch at ~1700 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- HPLC/MS : Validates purity (>95%) and molecular weight (MW: 242.7 g/mol) .
Q. What preliminary biological activities have been reported for this compound?
Derivatives of similar chloroarylpropanones exhibit antimicrobial (e.g., against Candida albicans) and anticancer activities (apoptosis induction in cancer cell lines). Structure-activity relationship (SAR) studies suggest the 3,4-dimethoxy groups enhance solubility and target binding compared to non-substituted analogs .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent position, halogen type) impact biological activity and reactivity?
- Substituent Position : Replacing 3,4-dimethoxy with 3,5-difluoro (as in ) reduces hydrogen-bonding capacity, altering antimicrobial efficacy .
- Halogen Effects : The chloro group at position 1 enables nucleophilic substitution (e.g., with amines), whereas bromo analogs () show slower kinetics due to weaker C-Br bonds .
- Methoxy vs. Trifluoromethylthio : Methoxy groups improve solubility, while bulkier substituents (e.g., trifluoromethylthio in ) may hinder membrane permeability .
Q. How can researchers resolve contradictions in reported bioactivity data across structurally similar compounds?
Contradictions often arise from substituent positional isomerism (e.g., 3,4- vs. 3,5-substitution) or assay variability. To address this:
- Use standardized assays (e.g., CLSI guidelines for MIC testing) .
- Perform controlled SAR studies with isogenic compounds under identical conditions .
- Apply computational docking to compare binding affinities to target proteins (e.g., CYP450 enzymes) .
Q. What strategies optimize reaction conditions for scale-up synthesis while maintaining stereochemical integrity?
- Catalyst Recycling : Use immobilized AlCl₃ on silica to reduce waste and improve reproducibility .
- Inert Atmosphere : Prevents oxidation of sensitive intermediates (e.g., aryl aldehydes) .
- Flow Chemistry : Enhances heat/mass transfer for exothermic Friedel-Crafts reactions .
Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
- Byproduct Detection : Chlorinated byproducts (e.g., di-chloro derivatives) are identified via GC-MS or HPLC-UV/Vis at 254 nm .
- Residual Solvents : Headspace GC-MS detects traces of dichloromethane or THF .
- Crystallinity Issues : Poorly crystalline batches are analyzed via PXRD paired with Raman spectroscopy .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing carbonyl group activates the adjacent chloro substituent for SN2 reactions . For example, reaction with amines proceeds via a tetrahedral intermediate, confirmed by ¹⁸O isotopic labeling studies . Steric hindrance from the 3,4-dimethoxy groups slows substitution compared to less bulky analogs .
Q. How is single-crystal X-ray diffraction applied to confirm the compound’s structure?
- Crystallization : Diffraction-quality crystals are grown via slow evaporation in ethanol/water mixtures.
- SHELX Refinement : Data collection at 100 K using Mo-Kα radiation (λ = 0.71073 Å) and refinement with SHELXL-2018/3 (R1 < 5%) .
- Key metrics: Bond lengths (C-Cl = 1.79 Å), angles (C-C=O = 120°), and torsional angles confirm the keto-enol tautomerism absence .
Q. What computational methods predict the compound’s pharmacokinetic and toxicity profiles?
- ADMET Prediction : Tools like SwissADME calculate logP (predicted ~2.4), indicating moderate blood-brain barrier penetration .
- Toxicity Screening : QSAR models predict hepatotoxicity risk based on structural alerts (e.g., α,β-unsaturated ketone moiety) .
- Docking Studies : AutoDock Vina simulates binding to cytochrome P450 3A4 (binding energy < -7 kcal/mol), suggesting potential drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
